![molecular formula C16H16N2O2S2 B2745427 (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 928199-33-1](/img/structure/B2745427.png)
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
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Description
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Green Synthesis in Ionic Liquid Media
Shahvelayati et al. (2017) described an efficient synthesis of a related compound via a three-component tandem reaction in an ionic liquid, highlighting the use of green solvents for synthesis. This approach emphasizes sustainability and environmental friendliness in chemical synthesis processes Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017.
Catalytic Applications
Ghorbanloo and Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research illustrates the potential of thiazole-based compounds in catalysis, particularly for oxidation reactions Ghorbanloo & Alamooti, 2017.
Synthesis and Microbial Studies
Patel et al. (2010) focused on the synthesis and microbial studies of derivatives, demonstrating the potential antimicrobial applications of compounds structurally related to the given chemical. These findings suggest a route to explore these compounds for antimicrobial properties Patel, Shah, Trivedi, & Vyas, 2010.
Antibacterial Activities
Li-fen (2011) synthesized and analyzed the antibacterial activities of complexes derived from a similar compound, indicating that Mn2+ complexes exhibited stronger antibacterial activity against Escherichia coli. This underscores the biomedical research potential of such compounds in developing new antibacterial agents Li-fen, 2011.
Structural and Spectral Characterization
Vinusha et al. (2015) reported on the synthesis, spectral characterization, and antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands. Their work provides insight into the chemical structure and potential biological activities of these compounds, highlighting their relevance in both chemical and biological research domains Vinusha, Shivaprasad, Chandan, & Begum, 2015.
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-20-13-6-4-12(5-7-13)17-16-18(8-9-19)14(11-22-16)15-3-2-10-21-15/h2-7,10-11,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFCEUHQUHLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol |
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